molecular formula C8H11N3O2 B2706311 3-(Isopropylamino)pyridazine-4-carboxylic acid CAS No. 1525619-02-6

3-(Isopropylamino)pyridazine-4-carboxylic acid

Cat. No.: B2706311
CAS No.: 1525619-02-6
M. Wt: 181.195
InChI Key: YCBZSTJSPKGXCR-UHFFFAOYSA-N
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Description

3-(Isopropylamino)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with an isopropylamino group at the 3-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(isopropylamino)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with isopropylamine under controlled conditions. One common method includes the nucleophilic substitution of a halogenated pyridazine with isopropylamine, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropylamino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Isopropylamino)pyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(isopropylamino)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

    Pyridazine: A simpler analog without the isopropylamino and carboxylic acid groups.

    Pyridazinone: Contains a carbonyl group at the 4-position instead of a carboxylic acid.

    Pyrimidine: Another diazine with nitrogen atoms at different positions.

Uniqueness: 3-(Isopropylamino)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its solubility and reactivity, while the carboxylic acid group allows for further functionalization .

Properties

IUPAC Name

3-(propan-2-ylamino)pyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5(2)10-7-6(8(12)13)3-4-9-11-7/h3-5H,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBZSTJSPKGXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CN=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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